
(R)-N-Methyl-Laudanosine benzene sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An impurity of Laudanosine, which is a metabolite of Atracurium. Atracurium besilate is a non-neuromuscular-blocking agent used to relax skeletal muscle.
Wissenschaftliche Forschungsanwendungen
Resonance Light-Scattering Method
A study by Liu et al. (2003) presented a resonance light-scattering (RLS) assay involving proteins and sodium dodecyl benzene sulfonate, relevant for the understanding of interactions in systems including similar compounds like (R)-N-Methyl-Laudanosine benzene sulfonate (Rutao Liu et al., 2003).
Chemical Transformation of Tertiary Amines
Anastasia et al. (2001) explored the transformation of tertiary amines, like laudanosine, into various N-alkyl congeners through a one-pot procedure. This research provides insights into chemical processes relevant to compounds like (R)-N-Methyl-Laudanosine benzene sulfonate (L. Anastasia et al., 2001).
Biodiesel Production
Nongbe et al. (2017) discussed the use of sulfonated graphene, functionalized with benzene sulfonic acid, as a catalyst in biodiesel production from palm oil. This highlights potential industrial applications of benzene sulfonate derivatives (Medy C. Nongbe et al., 2017).
Investigating Small-Conductance Ca(2+)-Activated K(+) Channels
Scuvée-Moreau et al. (2002) examined laudanosine derivatives, such as methyl-laudanosine, for their potential in investigating the function of small-conductance Ca(2+)-activated K(+) channels in neurons (J. Scuvée-Moreau et al., 2002).
Sulfonated Poly(ether sulfone)s as Proton Exchange Membrane
Matsumoto et al. (2009) prepared sulfonated poly(ether sulfone)s for use in fuel cells, demonstrating the utility of sulfonation in enhancing material properties for energy applications (Kazuya Matsumoto et al., 2009).
Synthesis of Biologically Relevant Alkaloids
Ruiz-Olalla et al. (2015) developed a procedure for synthesizing biologically significant alkaloids, including laudanosine, showcasing the relevance of such compounds in pharmaceutical research (Andrea Ruiz-Olalla et al., 2015).
Production Process of Alpha-Methyl Ester Sulfonates
Martínez et al. (2010) explored the production process of alpha-methyl ester sulfonates, highlighting the industrial potential of sulfonate compounds in the detergent industry (Daniel Martínez et al., 2010).
Synthesis and Binding Studies of SK Channel Blockers
Graulich et al. (2005) conducted synthesis and radioligand binding studies on compounds related to N-methyl-laudanosine, focusing on their potential as SK channel blockers, which is relevant for neurological research (A. Graulich et al., 2005).
Quantitation of Genotoxic Impurity in Pharmaceuticals
Katta et al. (2017) worked on synthesizing and quantifying genotoxic impurities in pharmaceutical compounds, demonstrating the importance of monitoring and controlling such impurities in drug synthesis (Krishna Katta et al., 2017).
Structural, Thermophysical, and Mechanical Properties of Polyimides
Lyulin et al. (2012) investigated the effect of the SO2 group in polyimides, highlighting the significance of such groups in determining the properties of polymeric materials (S. Lyulin et al., 2012).
Eigenschaften
CAS-Nummer |
155913-37-4 |
|---|---|
Produktname |
(R)-N-Methyl-Laudanosine benzene sulfonate |
Molekularformel |
C28H35NO7S |
Molekulargewicht |
529.654 |
Reinheit |
95% |
Verwandte CAS-Nummern |
34866-20-1 (free base); 41431-32-7 (Iodide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)
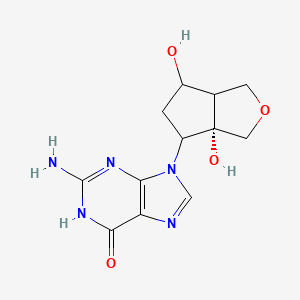
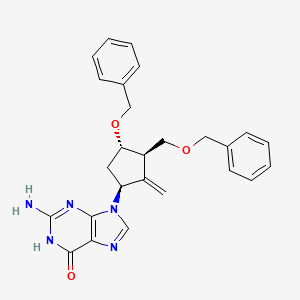
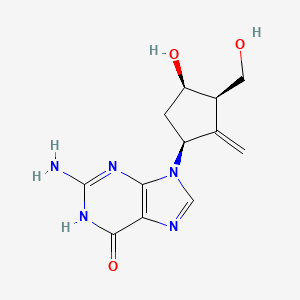
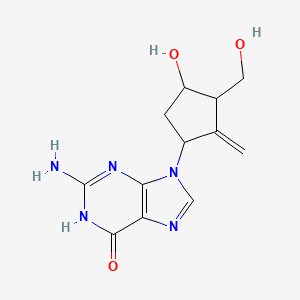
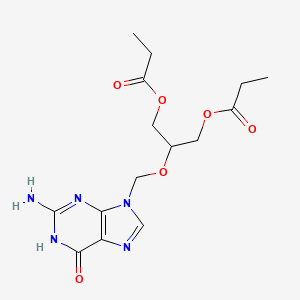
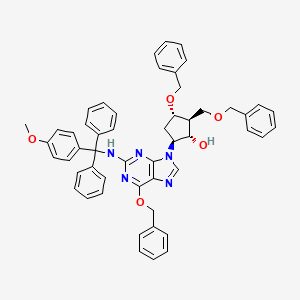
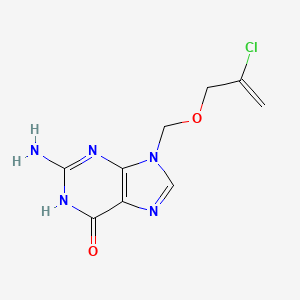
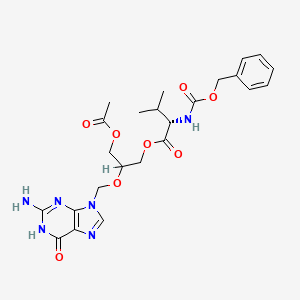
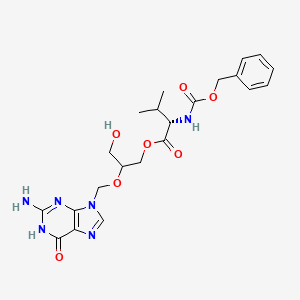
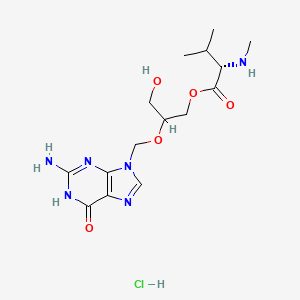
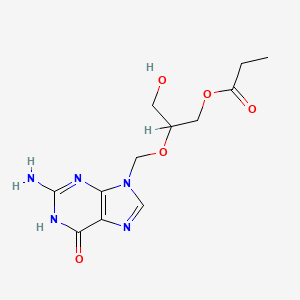
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)